molecular formula C9H9FO4S B2406512 5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene CAS No. 2408969-67-3

5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene

Cat. No.: B2406512
CAS No.: 2408969-67-3
M. Wt: 232.23
InChI Key: KNJYJLJYMHFANW-UHFFFAOYSA-N
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Description

5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyloxy group in this compound makes it a valuable intermediate in various chemical reactions.

Scientific Research Applications

5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene has several applications in scientific research:

Preparation Methods

The synthesis of 5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene typically involves the introduction of the fluorosulfonyloxy group onto the isochromene scaffold. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and efficient, providing a straightforward approach to producing sulfonyl fluorides . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors for scalability.

Chemical Reactions Analysis

5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene involves its ability to act as a reactive intermediate in various chemical reactions. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the fluorosulfonyloxy group, which makes the compound more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar compounds to 5-Fluorosulfonyloxy-3,4-dihydro-1H-isochromene include other sulfonyl fluorides, such as:

Compared to these compounds, this compound is unique due to its specific structure and reactivity, which make it particularly useful in certain synthetic and research applications.

Properties

IUPAC Name

5-fluorosulfonyloxy-3,4-dihydro-1H-isochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c10-15(11,12)14-9-3-1-2-7-6-13-5-4-8(7)9/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJYJLJYMHFANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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